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molecular formula C9H7F3O2 B1302226 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone CAS No. 26944-43-4

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Cat. No. B1302226
M. Wt: 204.15 g/mol
InChI Key: SKDHRHGYJIMXRJ-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

10% Palladium on carbon (1.5 g) was added to a solution of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone (3.0 g) in methanol (50 ml). The resultant was hydrogenated at room temperature for 12 hrs. After which time the catalyst was filtered off through a plug of celiteand the solvent concentrated in vacuuo. The crude was purified by column chromatography on silica gel eluting with 100% hexanes the 80:20 hexanes:ethylacetate to afford the title compound as a yellow oil (3.0 g). 1H NMR (CDCl3): δ 3.75 (d, J=2.56 Hz, 1 H), 3.96 (s, 3 H), 5.35 (m,1 H), 7.05 (m, 2 H), 7.50 (m, 2 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])=[O:4]>[Pd].CO>[F:1][C:2]([F:13])([F:14])[CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])[OH:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C(=O)C1=C(C=CC=C1)OC)(F)F
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After which time the catalyst was filtered off through a plug of celiteand the solvent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography on silica gel eluting with 100% hexanes the 80:20 hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C(O)C1=C(C=CC=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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